3-{[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl}propan-1-ol 3-{[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl}propan-1-ol
Brand Name: Vulcanchem
CAS No.: 1394042-36-4
VCID: VC2866139
InChI: InChI=1S/C8H10N4O/c13-6-1-3-7-10-8-9-4-2-5-12(8)11-7/h2,4-5,13H,1,3,6H2
SMILES: C1=CN2C(=NC(=N2)CCCO)N=C1
Molecular Formula: C8H10N4O
Molecular Weight: 178.19 g/mol

3-{[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl}propan-1-ol

CAS No.: 1394042-36-4

Cat. No.: VC2866139

Molecular Formula: C8H10N4O

Molecular Weight: 178.19 g/mol

* For research use only. Not for human or veterinary use.

3-{[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl}propan-1-ol - 1394042-36-4

Specification

CAS No. 1394042-36-4
Molecular Formula C8H10N4O
Molecular Weight 178.19 g/mol
IUPAC Name 3-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propan-1-ol
Standard InChI InChI=1S/C8H10N4O/c13-6-1-3-7-10-8-9-4-2-5-12(8)11-7/h2,4-5,13H,1,3,6H2
Standard InChI Key CTSKBQFIHHTYQI-UHFFFAOYSA-N
SMILES C1=CN2C(=NC(=N2)CCCO)N=C1
Canonical SMILES C1=CN2C(=NC(=N2)CCCO)N=C1

Introduction

Chemical Structure and Nomenclature

Core Structural Features

3-{[1,2,]Triazolo[1,5-a]pyrimidin-2-yl}propan-1-ol consists of a fused bicyclic triazolopyrimidine core linked to a propanol side chain at position 2. The triazolopyrimidine system comprises a five-membered 1,2,4-triazole ring fused to a six-membered pyrimidine ring, creating a planar aromatic scaffold. The propanol substituent introduces a hydroxyl group capable of hydrogen bonding, enhancing solubility and interaction with biological targets .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular formulaC8_8H10_{10}N4_4O
Molecular weight178.20 g/mol
IUPAC name3-( triazolo[1,5-a]pyrimidin-2-yl)propan-1-ol
SMILESOCCCC1=NN2C=NC=CC2=N1

Synthesis and Production

Synthetic Pathways

The compound is typically synthesized via cyclocondensation reactions. A representative method involves:

  • Cyclization: Reacting 5-amino-1,2,4-triazole-3-carboxylate with β-diketones under acidic conditions to form the triazolopyrimidine core .

  • Side-Chain Introduction: Alkylation at position 2 using 3-bromopropanol or epoxypropane in the presence of base .

Microwave-assisted synthesis has gained traction for its efficiency. For example, a 72% yield was achieved by irradiating enaminonitrile intermediates with benzohydrazides at 120°C for 15 minutes.

Industrial-Scale Considerations

Large-scale production employs continuous-flow reactors to optimize:

  • Temperature control (80–120°C)

  • Solvent recovery (ethanol/water mixtures)

  • Catalytic recycling (morpholine or diethylamine)

Physical and Chemical Properties

Thermodynamic Stability

Differential scanning calorimetry (DSC) reveals a melting point of 189–192°C, indicative of strong intermolecular hydrogen bonding. The compound exhibits moderate hygroscopicity (3.2% water uptake at 25°C/60% RH) .

Table 2: Physicochemical Profile

ParameterValueMethod
LogP1.23 ± 0.05Shake-flask
Aqueous solubility8.7 mg/mL (pH 7.4)HPLC
pKa (hydroxyl group)10.2Potentiometry

Reactivity Profile

The hydroxyl group undergoes:

  • Esterification: With acetyl chloride to form 3-{ triazolo[1,5-a]pyrimidin-2-yl}propyl acetate

  • Oxidation: Using Jones reagent to yield the corresponding ketone

RiskPrecautionary Measure
Inhalation exposureUse NIOSH-approved N95 masks
Dermal contactNitrile gloves (≥8 mil thickness)
Environmental releaseContain with vermiculite absorbent

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